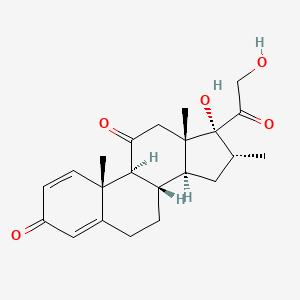
Dexametasona Impureza J
Descripción general
Descripción
The compound “(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione” is a USP Pharmaceutical Analytical Impurity (PAI) and is associated with the drug substance Budesonide .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of 16alpha-hydroxyprednisolone involves taking 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate as a reaction raw material through four steps of preparation of intermediates .Aplicaciones Científicas De Investigación
Control de Calidad en la Fabricación Farmacéutica
Dexametasona Impureza J se utiliza en el control de calidad de la inyección de fosfato de dexametasona sódica {svg_1}. Se encontró que la impureza era el aducto de fosfato de dexametasona sódica y bisulfito de sodio antioxidante a alta temperatura {svg_2}. Este estudio proporciona orientación para la mejora del proceso de fabricación y el control de calidad de la inyección de fosfato de dexametasona sódica {svg_3}.
Mejora de la Formación Ósea
Dexametasona, un conocido fármaco antiinflamatorio e inmunosupresor, se aplica ampliamente como agente osteoinductivo en la remodelación ósea {svg_4}. La eficacia de la Dexametasona depende en gran medida de la dosis y la duración de la aplicación. Por lo tanto, la optimización de la liberación de Dexametasona con la concentración adecuada es crucial para la ingeniería de tejidos óseos {svg_5}.
Sistemas de Administración de Fármacos
Los sistemas de administración de fármacos que incorporan Dexametasona, como nanopartículas, micropartículas y andamios, han mostrado resultados prometedores en la mejora de la curación de fracturas óseas al controlar la liberación a largo plazo del fármaco y prevenir los efectos secundarios sistémicos {svg_6}.
Análisis HPLC
Se ha desarrollado un nuevo método de análisis HPLC fácil y validado para determinar metilprednisolona, incluidos sus derivados {svg_7}. Este método podría considerarse en la industria farmacéutica {svg_8}.
Transformación Biotecnológica
La 16α-Hidroxiprednisolona, un fármaco antiinflamatorio, podría obtenerse potencialmente de la bioconversión de la hidrocortisona mediante la combinación de una reacción de 1,2-deshidrogenación realizada por Arthrobacter simplex ATCC 31652 con una reacción de 16α-hidroxilación por Streptomyces roseochromogenes ATCC 13400 {svg_9}.
Predicción de la Estructura de Proteínas
La base de datos de estructura de proteínas AlphaFold ha tenido un impacto significativo en la biología estructural al acumular más de 214 millones de estructuras de proteínas predichas, expandiéndose desde las 300k estructuras iniciales lanzadas en 2021 {svg_10}. Esto podría incluir potencialmente la estructura de this compound.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Dexamethasone Impurity J, also known as 16alpha-Methylprednisone, primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is present inside almost all cells. Upon activation by glucocorticoids, such as Dexamethasone Impurity J, the GR can regulate the transcription of a variety of genes .
Mode of Action
Dexamethasone Impurity J, like other glucocorticoids, acts by binding to the glucocorticoid receptor. This binding results in a conformational change in the receptor, allowing it to translocate into the nucleus . Once inside the nucleus, the glucocorticoid-receptor complex can bind to specific DNA sequences called glucocorticoid response elements (GREs). This binding regulates the transcription of various genes, leading to changes in the synthesis of proteins within the cell .
Biochemical Pathways
The activation of the glucocorticoid receptor by Dexamethasone Impurity J affects several biochemical pathways. It leads to the transrepression of pro-inflammatory mediators and the transactivation of anti-inflammatory mediators . This results in a decrease in inflammation by suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability .
Pharmacokinetics
The pharmacokinetics of Dexamethasone Impurity J involves its absorption, distribution, metabolism, and excretion (ADME). After administration, it is well absorbed and widely distributed throughout the body . It is metabolized in the liver to its active form, prednisolone . The drug and its metabolites are primarily excreted via the kidneys .
Result of Action
The primary result of Dexamethasone Impurity J’s action is a reduction in inflammation and immune response. By suppressing the migration of neutrophils and reversing increased capillary permeability, it decreases inflammation . It also suppresses the normal immune response .
Action Environment
The action of Dexamethasone Impurity J can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy. Additionally, factors such as the patient’s age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .
Análisis Bioquímico
Biochemical Properties
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione plays a crucial role in various biochemical reactions. It interacts with glucocorticoid receptors, leading to the modulation of gene expression. The compound binds to the glucocorticoid receptor in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. In the nucleus, this complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes. The interaction with glucocorticoid receptors results in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Cellular Effects
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key transcription factors involved in the inflammatory response. Additionally, it suppresses the production of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These actions result in reduced inflammation and immune response .
Molecular Mechanism
The molecular mechanism of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex. This complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA. The binding to GREs regulates the transcription of target genes, resulting in the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. Additionally, the compound modulates the activity of various enzymes, including phospholipase A2 and cyclooxygenase-2 (COX-2), further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione change over time. The compound is stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation. Long-term studies have shown that the compound maintains its anti-inflammatory and immunosuppressive effects, although the potency may diminish with time. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including gene expression and cytokine production, are sustained over time .
Dosage Effects in Animal Models
The effects of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and modulates immune responses without significant adverse effects. At high doses, the compound may cause toxic effects, including immunosuppression, adrenal suppression, and metabolic disturbances. Threshold effects have been observed, where the therapeutic benefits plateau at certain dosages, and further increases in dosage do not enhance the effects .
Metabolic Pathways
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4. The metabolism results in the formation of inactive metabolites that are excreted in the urine. The compound’s metabolism can be influenced by factors such as enzyme induction or inhibition, which may affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by passive diffusion and active transport mechanisms. It binds to plasma proteins, including albumin and corticosteroid-binding globulin (CBG), which facilitate its distribution in the bloodstream. The compound’s localization and accumulation in specific tissues are influenced by factors such as tissue permeability and receptor expression .
Subcellular Localization
The subcellular localization of (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione is primarily in the cytoplasm and nucleus. Upon binding to glucocorticoid receptors in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it exerts its effects on gene transcription. The compound’s activity and function are influenced by its localization within specific cellular compartments, which is regulated by targeting signals and post-translational modifications .
Propiedades
IUPAC Name |
(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDANAQULIKBQS-VUOZLLHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738059 | |
| Record name | 16alpha-Methyl-11-oxoprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2036-77-3 | |
| Record name | (16alpha)-17,21-Dihydroxy-16-methylpregna-1,4-diene-3,11,20-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Methyl-11-oxoprednisolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (16.ALPHA.)-17,21-DIHYDROXY-16-METHYLPREGNA-1,4-DIENE-3,11,20-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJ0LL8HN9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)
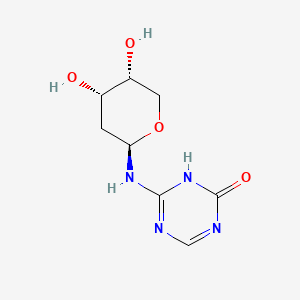

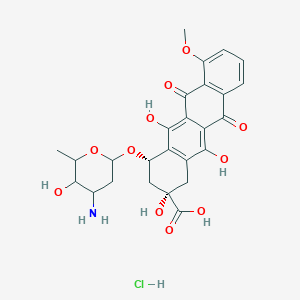
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
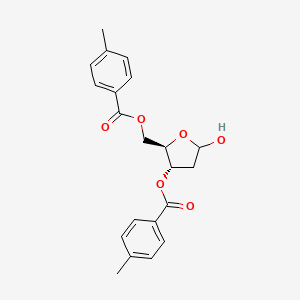

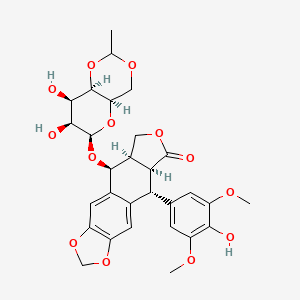


![(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid](/img/structure/B601102.png)
